An In-Depth Technical Guide to 4-[(3-Methylphenoxy)methyl]piperidine: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 4-[(3-Methylphenoxy)methyl]piperidine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-[(3-Methylphenoxy)methyl]piperidine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. While publicly available information on this specific compound is limited, this document synthesizes the known data, draws logical inferences from related structures, and outlines key areas for future investigation.
Molecular Structure and Chemical Identity
4-[(3-Methylphenoxy)methyl]piperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The core structure features a piperidine ring substituted at the 4-position with a methyl group that is, in turn, linked to a 3-methylphenoxy group via an ether linkage.
Molecular Formula: C₁₃H₁₉NO
Molecular Weight: 205.30 g/mol [1]
CAS Number: 63608-41-3[1]
IUPAC Name: 4-[(3-Methylphenoxy)methyl]piperidine
The structural arrangement of 4-[(3-Methylphenoxy)methyl]piperidine, combining a flexible piperidine moiety with a more rigid aromatic phenoxy group, suggests its potential to interact with biological targets. The presence of a basic nitrogen atom in the piperidine ring allows for salt formation, which can be crucial for modulating physicochemical properties such as solubility and bioavailability in drug development.
// Nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,1.5!"]; C3 [label="C", pos="0,2!"]; C4 [label="C", pos="1.2,1.5!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,-1.5!"]; O1 [label="O", pos="-2.5,0.5!"]; C7 [label="C", pos="-3.5,0!"]; C8 [label="C", pos="-4,1.2!"]; C9 [label="C", pos="-5,1.2!"]; C10 [label="C", pos="-5.5,0!"]; C11 [label="C", pos="-5,-1.2!"]; C12 [label="C", pos="-4,-1.2!"]; C13 [label="C", pos="-6,-2.4!"];
// Edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C1 -- C6; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C11 -- C13;
// Hydrogen atoms (optional, for clarity) H1 [label="H", pos="0.3,-0.3!"]; // ... add other H atoms as needed }
Figure 1: 2D structure of 4-[(3-Methylphenoxy)methyl]piperidine.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 4-[(3-Methylphenoxy)methyl]piperidine are not extensively reported in publicly accessible literature. However, based on the properties of related piperidine and phenoxy ether compounds, the following characteristics can be anticipated:
| Property | Predicted Value | Reference/Rationale |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar piperidine derivatives. |
| Boiling Point | > 200 °C | Inferred from related structures. |
| Melting Point | Not readily available | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | Common for similar organic compounds. |
| pKa | 9-11 | The piperidine nitrogen is basic, similar to other secondary amines. |
Synthesis and Reactivity
Proposed Synthetic Pathway:
Figure 2: A proposed synthetic workflow for 4-[(3-Methylphenoxy)methyl]piperidine.
This proposed synthesis involves the deprotonation of 3-methylphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group (such as chloride or tosylate) from a 4-(halomethyl)piperidine derivative. The piperidine's nitrogen would likely need to be protected during this step to prevent side reactions.
Spectroscopic Analysis (Predicted)
While experimental spectra for 4-[(3-Methylphenoxy)methyl]piperidine are not widely published, a prediction of the key spectroscopic features can be made based on its structure.
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methylphenoxy group, the methyl group on the aromatic ring, the methylene protons of the ether linkage, and the protons of the piperidine ring. The piperidine protons would likely appear as complex multiplets due to their conformational flexibility.
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¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, the methyl carbon, and the methylene carbon of the ether linkage.
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IR Spectroscopy: Key vibrational bands would include C-H stretching for both aromatic and aliphatic C-H bonds, C-O-C stretching of the ether linkage, and N-H stretching if the piperidine nitrogen is not substituted.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.3). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Potential Applications in Drug Development
The piperidine scaffold is a common motif in many approved drugs and drug candidates due to its ability to confer favorable pharmacokinetic properties. The combination of the piperidine ring with a substituted phenoxy moiety in 4-[(3-Methylphenoxy)methyl]piperidine suggests potential for interaction with a variety of biological targets.
While the specific pharmacological profile of this compound is not publicly documented, related structures have shown activity in several therapeutic areas, including:
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Central Nervousous System (CNS) Disorders: Piperidine derivatives are prevalent in drugs targeting CNS receptors, such as opioid, dopamine, and serotonin receptors.
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Oncology: Some piperidine-containing compounds have demonstrated anticancer activity.
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Infectious Diseases: The piperidine scaffold is also found in certain antimicrobial agents.
Further research is required to elucidate the specific biological targets and therapeutic potential of 4-[(3-Methylphenoxy)methyl]piperidine. A logical starting point for investigation would be to screen the compound against a panel of common CNS receptors.
Figure 3: A logical workflow for investigating the pharmacological potential of 4-[(3-Methylphenoxy)methyl]piperidine.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and handle with care.
Conclusion
4-[(3-Methylphenoxy)methyl]piperidine is a chemical entity with a structure that suggests potential for biological activity. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its molecular structure, predicted properties, and a logical framework for future research. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to fully elucidate its potential in drug discovery and development.
